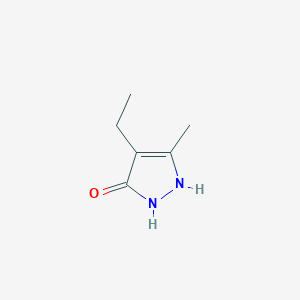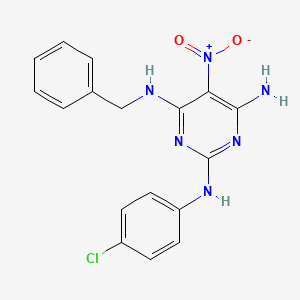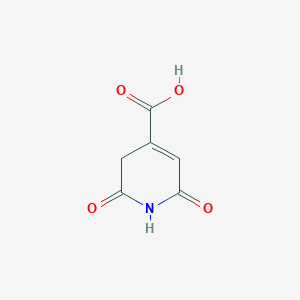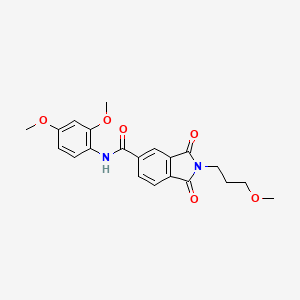
4-ethyl-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. This compound features a five-membered ring structure with two adjacent nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-ethyl-3-methyl-1H-pyrazol-5-ol can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5-one, which is then alkylated with ethyl iodide to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs a one-pot reaction involving the condensation of ethyl acetoacetate, hydrazine hydrate, and ethyl iodide under controlled temperature and pressure conditions. The use of catalysts such as sodium acetate can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-ethyl-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-ethyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazol-5-ol
- 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)
- 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol
Uniqueness
4-ethyl-3-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
112701-02-7 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-ethyl-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h3H2,1-2H3,(H2,7,8,9) |
InChI Key |
GWJQJZWYODBHKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NNC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12475520.png)

![5-(5-{(E)-[(3-carboxy-4-hydroxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B12475536.png)

![N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12475549.png)
![2-{(E)-[(1-hydroxybutan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B12475556.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12475561.png)
![N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12475576.png)

![4-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12475588.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12475593.png)
![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12475610.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B12475624.png)
